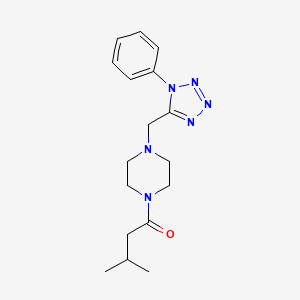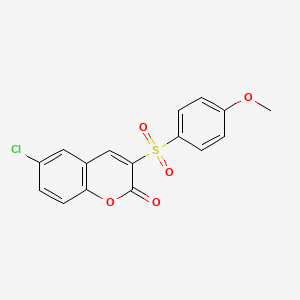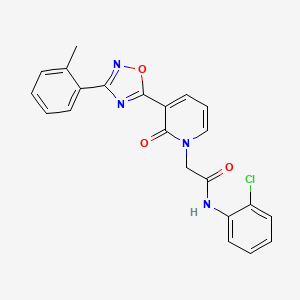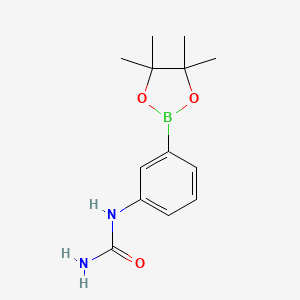
3-Ureidophenylboronic acid pincol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ureidophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of scientific research due to its unique chemical properties. Boronic esters, in general, are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The ureido group in this compound adds an additional layer of functionality, making it useful in a variety of applications.
Mechanism of Action
Target of Action
3-Ureidophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic esters, including phenylboronic acid pinacol esters, are known to undergo protodeboronation, a process that involves the removal of the boronate group . This reaction can be catalyzed under certain conditions, leading to various transformations .
Biochemical Pathways
It’s known that boronic esters can participate in suzuki–miyaura coupling, a type of carbon-carbon bond-forming reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
It’s important to note that boronic esters, including phenylboronic acid pinacol esters, are susceptible to hydrolysis, particularly at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments.
Result of Action
The compound’s potential involvement in carbon-carbon bond-forming reactions suggests that it could influence the synthesis of various organic compounds .
Action Environment
The action of 3-Ureidophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ureidophenylboronic acid pinacol ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 3-Aminophenylboronic acid and pinacol.
Dehydrating Agent: Commonly used agents include molecular sieves or anhydrous magnesium sulfate.
Solvent: Anhydrous toluene or dichloromethane.
Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis of 3-Ureidophenylboronic acid pinacol ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and human error.
Chemical Reactions Analysis
Types of Reactions
3-Ureidophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ureido group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: 3-Ureidophenylboronic acid.
Reduction: 3-Aminophenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
3-Ureidophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Lacks the ureido group, making it less versatile in biological applications.
3-Aminophenylboronic acid pinacol ester: Similar structure but without the ureido group, limiting its hydrogen bonding capabilities.
4-Ureidophenylboronic acid pinacol ester: Positional isomer with different reactivity and binding properties.
Uniqueness
3-Ureidophenylboronic acid pinacol ester stands out due to the presence of both the boronic ester and ureido groups, which provide a unique combination of reactivity and binding capabilities. This makes it particularly useful in applications requiring both chemical versatility and strong binding interactions.
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZINFWQGAGUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-Fluorophenyl)-2-phenylethyl]prop-2-enamide](/img/structure/B2803002.png)
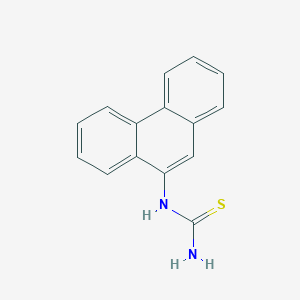
methanone](/img/structure/B2803006.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2803008.png)
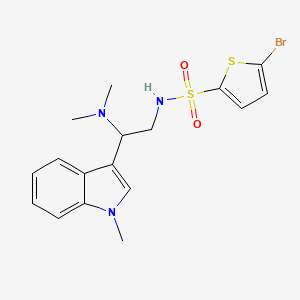
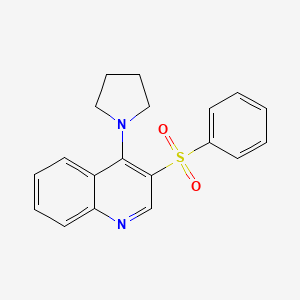
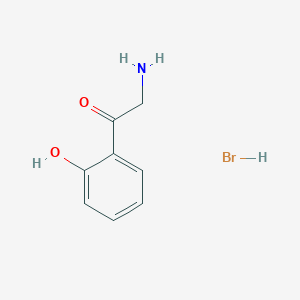
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2803013.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate](/img/structure/B2803019.png)
